molecular formula C14H14Cl2N2O B6345856 3-Butyl-5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 1354938-63-8

3-Butyl-5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B6345856
CAS RN: 1354938-63-8
M. Wt: 297.2 g/mol
InChI Key: MHYZREHBKNOYJH-UHFFFAOYSA-N
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Description

3-Butyl-5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde (3BCPC) is a chemical compound that has recently been studied for its potential applications in scientific research. It is a heterocyclic compound that contains both an aldehyde and a pyrazole ring. 3BCPC is a colorless solid with a melting point of 120-122°C and a boiling point of 205-206°C. It is soluble in organic solvents such as methanol, ethanol, and acetone, and is insoluble in water.

Scientific Research Applications

  • Synthesis and Structural Analysis

    • The compound is used in synthesizing new pyrazole derivatives. For example, Xu and Shi (2011) synthesized 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and analyzed its crystal structure, revealing the coplanar nature of the aldehydic fragment with the adjacent pyrazole ring (Xu & Shi, 2011).
  • Chemical Reaction Pathways

    • Vilkauskaitė et al. (2011) utilized 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes as precursors in Sonogashira-type cross-coupling reactions, leading to the synthesis of various pyrazolo[4,3-c]pyridines and their oxides (Vilkauskaitė, Šačkus, & Holzer, 2011).
  • Molecular Structure and Supramolecular Assembly

    • Cuartas et al. (2017) conducted reactions with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, leading to reduced bipyrazoles and exploring their molecular structures and supramolecular assembly (Cuartas, Insuasty, Cobo, & Glidewell, 2017).
  • Synthesis of Novel Compounds

    • The compound has been used as a starting material for synthesizing a range of novel molecules. Khalifa et al. (2017) used a derivative of this compound to create new thiazolidinone, thiazole, and thiazoline candidates (Khalifa, Nossier, & Al-Omar, 2017).
  • Ultrasonics Promoted Synthesis

    • Trilleras et al. (2013) synthesized new dihydropyrazole derivatives using ultrasonic conditions, starting from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, highlighting the benefits of ultrasonic synthesis methods (Trilleras, Polo, Quiroga, Cobo, & Nogueras, 2013).

properties

IUPAC Name

3-butyl-5-chloro-1-(4-chlorophenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O/c1-2-3-4-13-12(9-19)14(16)18(17-13)11-7-5-10(15)6-8-11/h5-9H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYZREHBKNOYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butyl-5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde

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